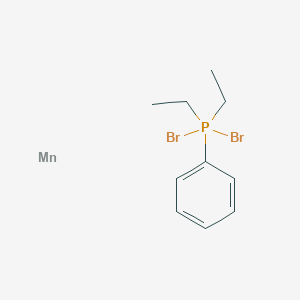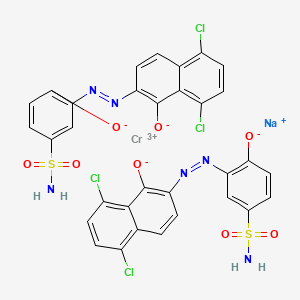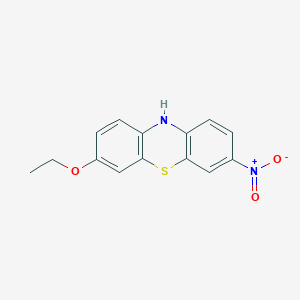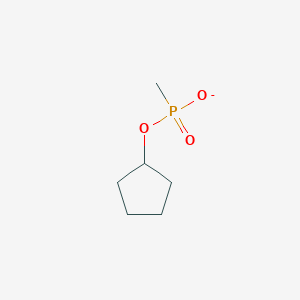
Cyclopentyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl methylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentyl methylphosphonate can be synthesized through a three-stage route starting from commercially available trimethyl phosphite. The process involves partial transesterification with alcohols in the presence of a sodium catalyst to form mixed phosphites, followed by an Arbusov reaction with methyl iodide to yield alkyl methyl methylphosphonates. Selective demethylation using bromotrimethylsilane, followed by methanolysis of the phosphorus silyl esters, produces the desired hydrogen phosphonates .
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes as laboratory methods but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Substitution reactions, such as the Arbuzov reaction, can introduce different alkyl or aryl groups to the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for demethylation, methyl iodide for the Arbusov reaction, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions include alkyl or aryl phosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
Cyclopentyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s stable C—P bond makes it useful in studying biochemical pathways involving phosphorus.
Medicine: Research into its potential as a drug or pro-drug for targeting specific biological pathways is ongoing.
Wirkmechanismus
The mechanism by which cyclopentyl methylphosphonate exerts its effects involves its interaction with molecular targets containing phosphorus. The stable C—P bond allows it to participate in biochemical reactions without breaking down easily. This stability is crucial for its role in various applications, including as a precursor for other phosphorus-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to cyclopentyl methylphosphonate include other alkyl and aryl phosphonates, such as:
- Cyclohexyl methylphosphonate
- Phenyl methylphosphonate
- Ethyl methylphosphonate
Uniqueness
This compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that influence its reactivity and stability. This makes it particularly useful in applications where a stable yet reactive phosphorus compound is required .
Eigenschaften
CAS-Nummer |
73207-99-5 |
|---|---|
Molekularformel |
C6H12O3P- |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
cyclopentyloxy(methyl)phosphinate |
InChI |
InChI=1S/C6H13O3P/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3,(H,7,8)/p-1 |
InChI-Schlüssel |
NNEOGNGGOICVAB-UHFFFAOYSA-M |
Kanonische SMILES |
CP(=O)([O-])OC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
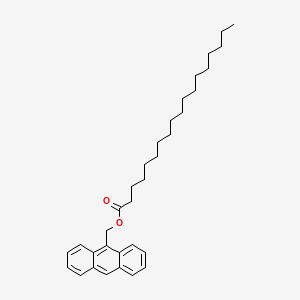

![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)

